molecular formula C19H19N5O2S B3013831 N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 2097920-95-9

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B3013831
CAS No.: 2097920-95-9
M. Wt: 381.45
InChI Key: BKJKAFSTDLFTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide is a benzamide derivative characterized by a pyrrolidine ring substituted with a pyrimidin-2-yl group at the 1-position and a thiazol-2-yloxy substituent at the para position of the benzamide core. This compound combines structural motifs associated with kinase inhibition and heterocyclic bioactivity, including pyrrolidine (enhancing solubility and conformational flexibility) and thiazole (a common pharmacophore in antimicrobial and anticancer agents) . Its molecular formula is C₂₀H₂₀N₆O₂S, with a molecular weight of 408.48 g/mol.

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c25-17(14-4-6-16(7-5-14)26-19-22-10-12-27-19)23-13-15-3-1-11-24(15)18-20-8-2-9-21-18/h2,4-10,12,15H,1,3,11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJKAFSTDLFTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine and pyrrolidine intermediates, followed by their coupling with a thiazole derivative. The final step involves the formation of the benzamide linkage. Reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques. Industrial production also emphasizes the importance of scalability and cost-effectiveness, often employing bulk reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Sodium hydride, lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the disruption of cellular signaling pathways.

Comparison with Similar Compounds

(a) 3-Methoxy-N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}benzamide (BK67659)

  • Structure : Features a methoxy-substituted benzamide and a thiazole-linked pyrrolidine.
  • Molecular Formula : C₁₆H₁₉N₃O₂S.

(b) N-(4-(Pyridin-2-yl)thiazol-2-yl)benzamide

  • Structure : Lacks the pyrrolidine moiety but retains the thiazole-benzamide scaffold.
  • Synthesis: Prepared via coupling of benzoic acid with 2-amino-4-(2-pyridyl)thiazole using EDCI/HOBt .
  • Activity : Pyridinyl-thiazole derivatives are often explored for antitumor or anti-inflammatory effects.

Kinase-Targeting Benzamides

(a) Acalabrutinib (4-{8-Amino-3-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl}-N-(pyridin-2-yl)benzamide)

  • Structure : Shares a pyrrolidine-benzamide core but incorporates an imidazo[1,5-a]pyrazine group.
  • Activity : A Bruton’s tyrosine kinase (BTK) inhibitor approved for hematologic malignancies. Its pyrrolidine substitution and benzamide linkage are critical for covalent binding to BTK .
  • Synthetic Route : Utilizes coupling of pyrrolidine intermediates with benzamide precursors under HATU/triethylamine conditions .

(b) N-Propyl-4-[[4-(2,2,2-trifluoroethylamino)thieno[3,2-d]pyrimidin-2-yl]amino]benzamide (CHEMBL2007559)

  • Structure: Contains a thienopyrimidine instead of pyrimidine but retains the benzamide scaffold.
  • Activity : Reported as a kinase inhibitor with a pKi of 7.4 .

Antimicrobial Thiazole Derivatives

(a) 4-{2-[4-(tert-Butyl)phenyl]-4-methylthiazol-5-yl}-N-(pyrrolidin-3-yl)pyrimidin-2-amine (Compound 21)

  • Structure : Combines pyrimidine, thiazole, and pyrrolidine groups but lacks the benzamide linkage.
  • Activity : Exhibits antimicrobial properties against multidrug-resistant bacteria, with a molecular weight of 393.55 g/mol .

Structural and Functional Analysis

Key Structural Comparisons

Compound Core Structure Substituents Molecular Weight (g/mol) Notable Activity
Target Compound Benzamide Pyrrolidinylmethyl (pyrimidin-2-yl), thiazol-2-yloxy 408.48 Undisclosed
BK67659 Benzamide Pyrrolidinylmethyl (thiazol-2-yl), methoxy 317.41 Kinase inhibition (inferred)
Acalabrutinib Benzamide Imidazo[1,5-a]pyrazine, pyrrolidinyl (but-2-ynoyl) 465.51 (free base) BTK inhibition
CHEMBL2007559 Benzamide Thieno[3,2-d]pyrimidin-2-ylamino, trifluoroethylamino 421.52 Kinase inhibition (pKi 7.4)

Functional Implications

  • Pyrrolidine Modifications : The pyrimidin-2-yl group in the target compound may enhance π-π stacking in kinase binding pockets compared to thiazole or imidazo[1,5-a]pyrazine groups in analogs.
  • Thiazol-2-yloxy vs.

Biological Activity

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide is a complex organic compound with notable potential in pharmacological applications. Its structure combines a pyrimidine ring, a pyrrolidine ring, and a thiazole moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C19H19N5O2S
  • Molecular Weight : 381.4515 g/mol
  • CAS Number : 2097920-95-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's unique structural features allow it to modulate various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cellular signaling pathways. For example, related compounds have shown inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, which is critical in cancer biology .
  • Receptor Binding : The pyrimidine and pyrrolidine components facilitate binding to various receptors, potentially influencing neurotransmitter systems or other signaling mechanisms.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of benzamide compounds can inhibit tumor cell growth. For instance, certain benzamides have demonstrated significant cytotoxicity toward cancer cell lines with IC50 values ranging from 0.09 to 0.32 mM .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and derivatives:

StudyFindings
Synthesis and Evaluation of BenzamidesInvestigated the cytotoxic effects on A431 cells; high inhibition of EGFR observed in certain analogs .
Antitumor Activity AssessmentDemonstrated that benzamide derivatives can effectively inhibit cell proliferation driven by specific oncogenic pathways .
Mechanistic StudiesExplored the interaction of similar compounds with nicotinamide adenine dinucleotide kinase (NADK), suggesting a novel approach to downregulating dihydrofolate reductase (DHFR) in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.